2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
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Description
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a useful research compound. Its molecular formula is C16H15N7O4S and its molecular weight is 401.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research has explored the antimicrobial and hemolytic activities of related 1,3,4-oxadiazole compounds. A study by Gul et al. (2017) synthesized a series of these compounds and found them to be active against selected microbial species, indicating potential for antimicrobial applications.
Inhibitor of Five-Lipoxygenase Activity Protein
Another study by Latli et al. (2015) discusses a novel inhibitor of the five-lipoxygenase activity protein, showcasing the potential use of similar compounds in pharmacokinetics.
Anticancer Activities
Compounds analogous to 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide have shown promising anticancer activities. Duran and Demirayak (2012) synthesized derivatives that exhibited significant activity against various cancer cell lines.
pKa Determination and Drug Precursor Applications
A study by Duran and Canbaz (2013) focused on determining the acidity constants of similar acetamide derivatives, which is crucial in drug development and optimization.
Influence on Reaction Structures
Research by Obydennov et al. (2013) looked into how solvent and substituents affect the reaction of N-alkylthioacetamides, which could inform the synthesis of more efficient compounds.
Anti-Inflammatory Activity
Studies have also shown anti-inflammatory properties in similar compounds. For instance, Nargund et al. (1994) synthesized oxadiazole derivatives that exhibited significant anti-inflammatory activity.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4S/c1-8-18-14(27-20-8)12-9(4-5-28-12)19-10(24)6-23-7-17-13-11(23)15(25)22(3)16(26)21(13)2/h4-5,7H,6H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKFLJBTVPLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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